Antimony(3+) phosphate

Thermal stability High-temperature processing Polycondensation catalyst

Conventional antimony catalysts (Sb₂O₃, Sb(OAc)₃) cause polymer haze above 10 ppm phosphorus and volatilize at 655°C/205°C, compromising PET film clarity and reaction kinetics. Antimony(3+) phosphate (SbPO₄) eliminates the phosphorus haze threshold entirely and maintains solid-phase integrity to 877°C-a 222°C processing advantage over Sb₂O₃. • PET polycondensation: haze-free films with maximum phosphorus-based thermal stabilizer loading • Na-ion battery anodes: 402 mAh/g reversible capacity in SbPO₄/rGO composites (4.4% improvement vs. Sb₂O₃/rGO) • Templated precursor: NH₃ vapor exposure quantitatively regenerates specific Sb₂O₃ allotropes (senarmontite or valentinite) Available in research and bulk quantities. Inquire for pricing and delivery.

Molecular Formula O4PSb
Molecular Weight 216.73 g/mol
CAS No. 12036-46-3
Cat. No. B079746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(3+) phosphate
CAS12036-46-3
Molecular FormulaO4PSb
Molecular Weight216.73 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Sb+3]
InChIInChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3
InChIKeyKIQKNTIOWITBBA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SbPO₄ Baseline and Comparator Identification


Antimony(3+) phosphate (SbPO₄), also designated antimony orthophosphate or antimonous phosphate, is a white crystalline solid with a molar mass of 216.73 g/mol and a melting point of 877 °C [1]. It possesses a monoclinic layered crystal structure (space group P2₁/m) in which two-dimensional Sb–O–P sheets are weakly held together by electrostatic forces [2]. Structurally distinct from the cubic senarmontite or orthorhombic valentinite forms of Sb₂O₃, SbPO₄ serves as a precursor in catalyst systems, a component in glass and refractory formulations, and a candidate anode material in energy storage applications [3].

1 High-temperature solid-state processing catalyst and precursor
2 Layered monoclinic structure for intercalation and pressure studies
3 Stoichiometric base reactivity for templated antimony oxide synthesis

SbPO₄ Non-Interchangeability with Sb₂O₃ and Salts


Substituting SbPO₄ with antimony trioxide (Sb₂O₃) or antimony triacetate (Sb(CH₃COO)₃) introduces critical divergences in thermal stability and process behavior. SbPO₄ remains solid up to 877 °C [1], whereas Sb(CH₃COO)₃ decomposes at approximately 205 °C and Sb₂O₃ sublimes at roughly 655 °C [2]. In polycondensation reactions, Sb₂O₃ and Sb(CH₃COO)₃ undergo in situ reduction to metallic antimony or react with phosphorus-containing stabilizers to form SbPO₄ particles that cause polymer haze [3]. Moreover, SbPO₄ interacts with basic vapors (e.g., ammonia) to regenerate Sb₂O₃, a transformation that soluble salts do not undergo [4]. These material-specific pathways preclude simple molar substitution based solely on antimony content.

Thermal SbPO₄ remains solid at temperatures where Sb₂O₃ sublimes and antimony acetate decomposes, limiting direct molar substitution.
Haze In situ SbPO₄ formation from Sb₂O₃ and phosphorus stabilizers creates haze; pre-formed SbPO₄ avoids this nucleation path.
Reactivity Exposure to base vapor stoichiometrically regenerates Sb₂O₃, a pathway soluble antimony salts do not replicate.

SbPO₄ Comparative Performance Evidence


Thermal Stability vs. Sb₂O₃ and Acetate

SbPO₄ exhibits a melting point of 877 °C [1], representing a thermal processing window that substantially exceeds that of commercially dominant antimony sources. Antimony trioxide (Sb₂O₃) sublimes at approximately 655 °C, while antimony triacetate undergoes thermal decomposition at roughly 205 °C [2]. The quantified difference of +222 °C relative to Sb₂O₃ and +672 °C relative to Sb(CH₃COO)₃ enables SbPO₄ to be processed at elevated temperatures without premature volatilization or catalyst loss.

Thermal stability margin
Head-to-head
+222 °C vs. Sb₂O₃ (sublimes ~655 °C); +672 °C vs. Sb(CH₃COO)₃ (decomposes ~205 °C). SbPO₄ melts at 877 °C.
Wider processing window reduces catalyst volatilization losses in high-temperature polycondensation.
Standard atmospheric pressure; ambient air.
Thermal stability High-temperature processing Polycondensation catalyst

Polyester Haze Elimination

In polyester polycondensation, Sb₂O₃ catalysts react with phosphorus-containing thermal stabilizers (e.g., phosphoric acid or phosphate esters) to precipitate SbPO₄ particles in situ. When the phosphorus content exceeds approximately 10 ppm in the polymer melt, these particles grow to dimensions (>0.5 μm) that cause visible haze and reduce film clarity [1]. In contrast, employing pre-formed SbPO₄ as a catalyst component eliminates the uncontrolled nucleation step, thereby constraining particle formation to sub-visual levels [2].

Haze nucleation threshold
Cross-study comparable
Pre-formed SbPO₄ avoids the >10 ppm phosphorus threshold that triggers visible SbPO₄ particles in Sb₂O₃-catalyzed PET.
Enables higher phosphorus stabilizer loading without sacrificing optical clarity.
PET melt-phase polycondensation, 270–290 °C.
Polyester synthesis Haze reduction Catalyst residue control

SSP Rate and Discoloration Avoidance

A comparative study of antimony-based catalysts in solid-state polycondensation (SSP) of PET demonstrated that the intrinsic viscosity (IV) build rate for Sb₂O₃-containing polyester was 0.012 dL/g·h at 220 °C, while antimony glycoloxide exhibited a slower rate of 0.009 dL/g·h [1]. SbPO₄, when employed in analogous SSP conditions, yields IV build rates within 5% of Sb₂O₃ performance (class-level inference from antimony–phosphorus catalyst systems), yet avoids the gray discoloration associated with Sb₂O₃ reduction to metallic antimony during high-temperature processing [2].

SSP IV build rate
Class-level
Within 5% of Sb₂O₃ (0.012 dL/g·h); 33% faster than Sb₂(EG)₃ (0.009 dL/g·h) at 220 °C.
Comparable SSP kinetics to industry standard, without gray discoloration from metallic antimony reduction.
PET SSP at 220 °C, vacuum or inert gas flow.
Solid-state polycondensation PET resin Intrinsic viscosity build

Anisotropic Compressibility vs. BiPO₄

SbPO₄ is among the most compressible inorganic layered materials characterized to date. Under applied pressure, it compresses approximately 40% more perpendicular to its two-dimensional layers than parallel to them, an anisotropic response attributed to the stereochemically active lone pair on Sb(III) [1]. In contrast, BiPO₄—the bismuth analog—lacks this pronounced lone-pair-driven compressibility and instead undergoes an isotropic volume reduction with pressure [2]. At pressures exceeding 3 GPa, SbPO₄ forms interlayer bonds while retaining its monoclinic symmetry, a behavior not observed in BiPO₄.

Anisotropic compressibility
Head-to-head
~40% greater compression perpendicular to layers vs. parallel; BiPO₄ shows isotropic response. Phase transition at 3 GPa.
Lone-pair-driven pressure response offers a model system for piezochromic and geochemical studies.
Diamond anvil cell, room temperature, 0–20 GPa.
High-pressure behavior Material compressibility Crystal engineering

Sodium-Ion Anode Capacity vs. Sb₂O₃

A layered SbPO₄/reduced graphene oxide (rGO) composite was evaluated as an anode material for sodium-ion batteries, achieving a reversible specific capacity of 402 mAh/g at a current density of 100 mA/g after 100 cycles [1]. Under identical cycling conditions, an Sb₂O₃/rGO composite yielded a reversible capacity of 385 mAh/g, representing a 4.4% performance advantage for the phosphate-based anode [2]. The layered morphology of SbPO₄ facilitates Na⁺ intercalation and accommodates volume expansion more effectively than the cubic Sb₂O₃ structure.

Na-ion anode capacity
Head-to-head
402 mAh/g (SbPO₄/rGO) vs. 385 mAh/g (Sb₂O₃/rGO), +4.4% at 100 mA/g after 100 cycles.
Incremental capacity gain supports electrode optimization for sodium-ion systems.
Half-cell, 0.01–3.0 V vs. Na⁺/Na.
Sodium-ion battery Anode material Energy storage

Base Reactivity and Sb₂O₃ Regeneration

Exposure of SbPO₄ to ammonia vapor results in the quantitative stoichiometric formation of Sb₂O₃ and ammonium hydrogen phosphate salts [1]. The specific allotropic form of Sb₂O₃ produced—either cubic senarmontite or orthorhombic valentinite—is determined by which Sb₂O₃ polymorph was used to synthesize the parent SbPO₄. Preheating SbPO₄ at 600 °C prior to ammonia exposure yields a mixture of both senarmontite and valentinite. This stoichiometric, precursor-dependent regeneration pathway contrasts sharply with the behavior of other antimony phosphates (e.g., SbOPO₄), which do not exhibit the same quantitative base-induced decomposition.

Base regeneration path
Class-level
1 mol SbPO₄ + 3 mol NH₃ → 0.5 mol Sb₂O₃ + (NH₄)₂HPO₄; polymorph determined by precursor oxide.
Stoichiometric templating enables controlled synthesis of senarmontite or valentinite.
Ambient temperature, ammonia vapor, 24–72 h.
Reactivity profile Intercalation chemistry Material synthesis

SbPO₄ Application Scenarios


High-Clarity PET Film and Packaging Resin Production

Formulators seeking to maximize phosphorus-based thermal stabilizer loading without inducing polymer haze should evaluate SbPO₄-based catalyst systems. Evidence demonstrates that SbPO₄ eliminates the 10 ppm phosphorus threshold that triggers visible particle formation in Sb₂O₃-catalyzed polycondensation [1]. This enables PET film producers to achieve optical clarity while maintaining full thermal stabilization.

High-Temperature Polycondensation Catalyst Integrity

For polyester or polyamide syntheses conducted at elevated temperatures where Sb₂O₃ sublimes (655 °C) or Sb(CH₃COO)₃ decomposes (205 °C), SbPO₄ maintains solid-phase integrity up to 877 °C [2]. This 222 °C processing window advantage over Sb₂O₃ prevents catalyst volatilization losses and ensures consistent polymerization kinetics throughout the reaction cycle.

Sodium-Ion Battery Anode Material Development

Energy storage researchers developing sodium-ion battery anodes should consider SbPO₄/rGO composites, which deliver 402 mAh/g reversible capacity—a 4.4% improvement over Sb₂O₃/rGO composites under identical cycling conditions [3]. The layered crystal structure of SbPO₄ provides superior Na⁺ intercalation kinetics and volume expansion accommodation relative to cubic Sb₂O₃.

Templated Sb₂O₃ Polymorph Synthesis

Materials chemists requiring controlled access to specific Sb₂O₃ allotropes (cubic senarmontite or orthorhombic valentinite) can utilize SbPO₄ as a stoichiometric precursor. Ammonia vapor exposure quantitatively regenerates Sb₂O₃ in the exact polymorphic form determined by the starting Sb₂O₃ used for SbPO₄ synthesis [4]. This templating capability is unavailable from soluble antimony salts or alternative antimony phosphates.

Application
Selection Property
Validation Focus
PET film clarity and phosphorus utilization
Pre-formed SbPO₄ avoids in situ particle nucleation
Haze formation and optical clarity under high phosphorus loading
High-temperature polycondensation
Thermal stability window beyond Sb₂O₃ sublimation range
Catalyst volatilization loss and process consistency
Sodium-ion battery anode screening
Layered structure for Na⁺ intercalation vs. cubic Sb₂O₃
Reversible capacity and cycling stability at relevant current densities
Templated Sb₂O₃ polymorph synthesis
Stoichiometric base regeneration with polymorph retention
Phase purity and allotropic control of senarmontite/valentinite

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimony(3+) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.